molecular formula C19H18N2O4 B3013632 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396854-13-9

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B3013632
M. Wt: 338.363
InChI Key: DUCLJPJTXHPMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide" is a structurally complex molecule that appears to be related to various isoxazole derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar isoxazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex and often involves the formation of the isoxazole ring through cycloaddition reactions. For example, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative, followed by hydrolysis . Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be further substituted with various functional groups. For instance, the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides mentioned in one study were confirmed by NMR and MS, indicating the importance of these techniques in elucidating the structure of such compounds . Additionally, the crystal structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was determined, showing that it crystallizes in the monoclinic system . These findings suggest that similar analytical methods could be employed to analyze the molecular structure of "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide".

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening and cyclometallation. For example, an isoxazole ring-opening product was found to inhibit the activity of a specific enzyme, indicating that such reactions can significantly alter the biological activity of these compounds . Cyclometallation reactions have also been reported for benzo[b]furan-2-carbothio (and seleno) amides, leading to the formation of five-membered metallathia (or selena) heterocycles . These reactions could be relevant to the compound , particularly if its biological activity or coordination chemistry is of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure. For instance, the solubility, stability, and reactivity of these compounds can be influenced by the nature of the substituents on the isoxazole ring. The prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was shown to be absorbed intact after oral administration in rats, indicating its stability and potential bioavailability . The physical properties such as melting points, solubility, and crystallinity can be determined through various analytical techniques, including thermogravimetry, as demonstrated for metal complexes of an isoxazole derivative .

Scientific Research Applications

Synthesis Methodologies

Palladium-Catalyzed Condensation for Multisubstituted Furans :A palladium(II) catalyst promotes the condensation of N-aryl imine and alkynylbenziodoxolone derivative to afford multisubstituted furan. This method highlights the versatile synthetic utility of furan derivatives in organic chemistry (Beili Lu, Junliang Wu, N. Yoshikai, 2014).

Molecular Characterization and Theoretical Studies

Characterization and Biological Activity of Thiazole-Based Heterocyclic Amide :A thiazole-based heterocyclic amide was synthesized and its structure characterized using various spectroscopic techniques. It showed antimicrobial activity, highlighting the potential pharmacological applications of furan-containing compounds (Şukriye Çakmak et al., 2022).

Biological Activity

Antibacterial Activity of Furan-Based Compounds :A series of furan-based pyrazoline analogues demonstrated significant in vitro antibacterial activity, suggesting the potential for these compounds in developing new antimicrobial agents (M. Rani, M. Yusuf, Salman A. Khan, 2012).

Inhibition of Dihydroorotate Dehydrogenase by Isoxazol Derivatives :Isoxazol derivatives have shown strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, essential for pyrimidine nucleotide synthesis, indicating potential for immunosuppressive applications (W. Knecht, M. Löffler, 1998).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.


properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(15-11-16(25-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-24-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLJPJTXHPMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.